molecular formula C8H9N3O3 B2584006 2-(4-Nitropyrazol-1-yl)cyclopentan-1-one CAS No. 2445793-41-7

2-(4-Nitropyrazol-1-yl)cyclopentan-1-one

Cat. No.: B2584006
CAS No.: 2445793-41-7
M. Wt: 195.178
InChI Key: HBCDXYNRHAKPDR-UHFFFAOYSA-N
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Description

2-(4-Nitropyrazol-1-yl)cyclopentan-1-one is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound features a cyclopentanone ring substituted with a 4-nitropyrazole group, making it an interesting subject for various chemical and biological studies.

Scientific Research Applications

2-(4-Nitropyrazol-1-yl)cyclopentan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic effects.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s used as a pharmaceutical, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards of “2-(4-Nitropyrazol-1-yl)cyclopentan-1-one” would depend on various factors, including its reactivity and the nature of its decomposition products .

Future Directions

The future directions for research on “2-(4-Nitropyrazol-1-yl)cyclopentan-1-one” could include exploring its potential uses in various fields, such as pharmaceuticals or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitropyrazol-1-yl)cyclopentan-1-one typically involves the reaction of cyclopentanone with 4-nitropyrazole under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. Industrial processes may also incorporate continuous flow reactors and advanced purification techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitropyrazol-1-yl)cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(4-aminopyrazol-1-yl)cyclopentan-1-one, while substitution reactions can produce various functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Aminopyrazol-1-yl)cyclopentan-1-one
  • 2-(4-Methylpyrazol-1-yl)cyclopentan-1-one
  • 2-(4-Chloropyrazol-1-yl)cyclopentan-1-one

Uniqueness

2-(4-Nitropyrazol-1-yl)cyclopentan-1-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may have different substituents on the pyrazole ring.

Properties

IUPAC Name

2-(4-nitropyrazol-1-yl)cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c12-8-3-1-2-7(8)10-5-6(4-9-10)11(13)14/h4-5,7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCDXYNRHAKPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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